
Xanthene-d2
Overview
Description
Xanthene-d2 is a useful research compound. Its molecular formula is C13H10O and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Microscopy and Imaging
Fluorescent Ligands for Dopamine Receptors
Xanthene-d2 is utilized in the development of fluorescent ligands targeting dopamine D2 and D3 receptors. These receptors are crucial in treating neurological disorders such as Parkinson's disease and schizophrenia. Research has demonstrated that xanthene derivatives can maintain high binding affinities while being used as fluorophores in live-cell imaging techniques like total internal reflection fluorescence microscopy (TIRF) and NanoBRET assays. The ability of these ligands to visualize receptor activity in real-time significantly enhances drug discovery efforts aimed at treating psychiatric disorders .
Photothermal Therapy
NIR-II Xanthene Dyes for Antibacterial Applications
Recent advancements have introduced this compound derivatives capable of operating in the near-infrared (NIR-II) therapeutic window. These compounds exhibit strong photothermal conversion abilities, making them effective for broad-spectrum sterilization against bacterial infections. For instance, one study highlighted a specific xanthene derivative that achieved over 99% antibacterial efficacy against both Gram-positive and Gram-negative bacteria, promoting wound healing in infected mice models. This application is particularly relevant given the rising concerns over antibiotic resistance .
Bioactive Compounds in Pharmaceutical Research
Therapeutic Potential of Xanthene Derivatives
Xanthene and its derivatives, including this compound, have been studied extensively for their diverse biological activities. They exhibit anti-bacterial, anti-fungal, anti-cancer, and anti-inflammatory properties, making them valuable candidates for pharmaceutical development. The structure-activity relationship (SAR) studies indicate that modifications to the xanthene core can enhance its therapeutic effects against diseases such as diabetes and Alzheimer's disease . The ongoing research into these compounds aims to unlock new treatments and improve existing therapies.
Kinetic Studies and Mechanistic Insights
Kinetic Isotope Effects
this compound has been employed in kinetic studies to understand reaction mechanisms better. For example, its use in hydrogen atom transfer (HAT) reactions has provided insights into the rate-determining steps involved in C-H bond activation reactions. Such studies are essential for developing new catalysts and understanding fundamental chemical processes .
Summary Table of Applications
Q & A
Basic Research Questions
Q. How do the spectral properties of Xanthene-d2 differ from its non-deuterated counterpart, and what experimental methods validate these differences?
this compound exhibits distinct absorption spectra due to deuterium substitution, as shown in comparative UV-Vis studies. For example, absorption peaks shift due to altered vibrational modes, with data typically collected using spectrophotometers calibrated for deuterated compounds. Researchers should ensure baseline corrections and control for solvent effects when interpreting spectral differences .
Q. What are the standard protocols for synthesizing this compound, and how can isotopic purity be verified?
Synthesis often involves deuterated reagents (e.g., D₂O or deuterated acids) in a controlled environment to minimize proton exchange. Isotopic purity is confirmed via mass spectrometry or NMR, comparing peaks to reference spectra. For reproducibility, document reaction conditions (temperature, pH) and use internal standards .
Q. How should researchers design kinetic studies to compare hydrogen/deuterium abstraction rates in this compound?
Use stopped-flow techniques or time-resolved spectroscopy to monitor reaction progress. Control variables such as substrate concentration, temperature, and solvent polarity. Linear plots of observed rate constants (k_obs) vs. concentration validate pseudo-first-order kinetics, as demonstrated in manganese-oxo complex studies .
Advanced Research Questions
Q. How do kinetic isotope effects (KIE) for this compound vary under different catalytic conditions, and what mechanistic insights do they provide?
KIE values (e.g., 8.0 for xanthene vs. 6.6 for DHA-d4 in Mn-mediated reactions) reveal transition-state dynamics. High KIE (>2) suggests a hydrogen atom transfer (HAT) mechanism, while lower values may indicate tunneling or secondary isotope effects. Use Eyring plots and isotopic labeling to differentiate pathways .
Q. What statistical methods resolve contradictions in reported reaction rates for this compound across studies?
Apply error analysis (e.g., standard deviation, confidence intervals) to raw data. For conflicting results, compare experimental conditions (e.g., solvent, catalyst loading) and use meta-analysis tools like ANOVA or t-tests. Cross-reference primary literature to identify overlooked variables (e.g., trace moisture in deuterated solvents) .
Q. How can computational modeling complement experimental data on this compound’s reactivity?
Density functional theory (DFT) simulations predict bond dissociation energies (BDEs) and transition states. Validate models by aligning calculated KIEs with experimental values. Open-source tools like ORCA or Gaussian are recommended for reproducibility .
Q. Methodological Guidance
Q. What strategies ensure robust data collection in studies involving deuterated compounds like this compound?
- Calibration: Use deuterated solvent blanks to correct baselines.
- Replication: Conduct triplicate trials and include negative controls.
- Documentation: Maintain lab notebooks with raw data, instrument settings, and environmental conditions .
Q. How should researchers address gaps in the literature on this compound’s photophysical properties?
Perform systematic reviews using databases like SciFinder or PubMed. Prioritize peer-reviewed journals and cross-check findings with primary data (e.g., crystallographic databases). Formulate hypotheses based on analogous deuterated aromatic systems .
Q. What ethical and procedural standards apply when publishing this compound research?
Disclose synthetic protocols fully, including side reactions and yields. Adhere to IUPAC nomenclature for deuterated compounds and cite all primary data sources. Use plagiarism-checking tools to ensure originality .
Q. Data Presentation and Analysis
Q. How should kinetic data for this compound reactions be visualized to highlight isotopic effects?
Use Arrhenius or Hammett plots to correlate rate constants with temperature or substituent effects. Include error bars representing 95% confidence intervals. For clarity, overlay deuterated and non-deuterated datasets, as in Figure S9 of Gao & Groves (2017) .
Properties
CAS No. |
24624-32-6 |
---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1,2-dideuterio-9H-xanthene |
InChI |
InChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2/i1D,5D |
InChI Key |
GJCOSYZMQJWQCA-WQPYEJCJSA-N |
SMILES |
C1C2=CC=CC=C2OC3=CC=CC=C31 |
Isomeric SMILES |
[2H]C1=CC=C2C(=C1[2H])CC3=CC=CC=C3O2 |
Canonical SMILES |
C1C2=CC=CC=C2OC3=CC=CC=C31 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.